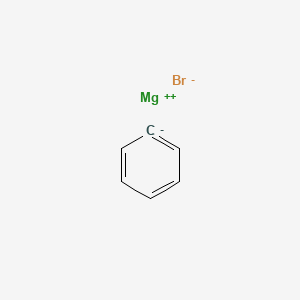

Magnesium benzene bromide

Description

Properties

IUPAC Name |

magnesium;benzene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.BrH.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXOIRLDFIPNLJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenylmagnesium Bromide from Bromobenzene

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of phenylmagnesium bromide, a crucial Grignard reagent in organic chemistry. The document details the underlying reaction mechanism, provides standardized experimental protocols derived from established laboratory procedures, and presents quantitative data in a comparative format. Key factors influencing the reaction's success, including initiation techniques and potential side reactions, are discussed. Visual aids in the form of diagrams for the reaction mechanism, experimental workflow, and common side reactions are included to enhance understanding. This guide is intended to serve as a practical resource for laboratory professionals engaged in synthetic chemistry.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are among the most versatile and important reagents in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] Phenylmagnesium bromide (C₆H₅MgBr) is a prominent member of this class, serving as a powerful nucleophile and a strong base.[2][3] It is widely employed in the synthesis of a variety of compounds, including tertiary alcohols, carboxylic acids, and other organometallic compounds.[3][4][5] The synthesis of phenylmagnesium bromide involves the reaction of bromobenzene (B47551) with magnesium metal in an aprotic ethereal solvent.[2][3] While the reaction is fundamental, its success is highly sensitive to experimental conditions, particularly the exclusion of water and air.[5][6] This guide provides the in-depth technical details necessary for the successful and reproducible synthesis of this vital reagent.

Reaction Mechanism and Stoichiometry

The formation of a Grignard reagent is a radical process that occurs on the surface of the magnesium metal.[1] The currently accepted mechanism involves a single electron transfer (SET) from the magnesium to the aryl halide.

-

Single Electron Transfer (SET): Magnesium metal transfers an electron to bromobenzene, forming a phenyl radical and a magnesium bromide radical anion.

-

Recombination: These radical species rapidly recombine on the magnesium surface to form the organometallic compound, phenylmagnesium bromide.[1][7]

The ether solvent (diethyl ether or THF) is crucial as it coordinates to the magnesium atom, stabilizing the Grignard reagent in solution.[2][3][6]

Caption: The radical mechanism for the formation of Phenylmagnesium Bromide.

Stoichiometry and Reagent Data

The reaction is typically run with a slight excess of magnesium to ensure complete consumption of the bromobenzene. The following table summarizes reactant quantities from various literature protocols, normalized for a representative scale.

| Reagent | Molar Mass ( g/mol ) | Moles | Typical Quantity | Role | Reference |

| Magnesium (Turnings) | 24.31 | ~0.16 mol | 3.9 g | Reactant | [8] |

| Bromobenzene | 157.01 | ~0.17 mol | 17.7 mL (26.6 g) | Reactant | [8] |

| Anhydrous Diethyl Ether | 74.12 | - | 75 mL | Solvent | [8] |

| Iodine | 253.81 | Catalytic | 1-2 small crystals | Initiator | [8][9][10] |

Detailed Experimental Protocol

Critical Prerequisite: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) or by flame-drying under an inert atmosphere immediately before use to eliminate all traces of water.[5][8][11] The reaction must be protected from atmospheric moisture at all times using drying tubes or an inert atmosphere (Nitrogen or Argon).[8][12]

Apparatus Setup

-

Assemble a two- or three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.

-

Place a calcium chloride or calcium sulfate (B86663) drying tube at the top of the condenser and on the dropping funnel to prevent moisture ingress.[8][12]

-

The apparatus should be assembled while still warm from the oven and allowed to cool to room temperature under a dry atmosphere.

Reagent Preparation and Reaction Execution

-

Magnesium Preparation: Place 3.9 g (0.16 mol) of magnesium turnings into the dried reaction flask.[8] If desired, the magnesium can be further activated by grinding gently in a mortar and pestle to expose a fresh surface.[12]

-

Solution Preparation: In a separate dry flask, prepare a solution of 17.7 mL (26.6 g, 0.17 mol) of anhydrous bromobenzene in 60 mL of anhydrous diethyl ether.[8] Swirl to mix.

-

Initiation: Transfer the bromobenzene solution to the dropping funnel. Add approximately 15 mL of this solution to the flask, ensuring the magnesium turnings are covered.[8] The reaction may not start immediately. Signs of initiation include the development of cloudiness in the solution, gentle bubbling from the magnesium surface, and a spontaneous increase in temperature causing the ether to boil.[4][5][12]

-

Forcing Initiation (if necessary): If the reaction does not begin within 5-10 minutes, one of the following methods can be employed:

-

Add a single small crystal of iodine. The disappearance of the brown iodine color is a strong indicator of initiation.[5][8][10]

-

Gently warm the flask with a heating mantle. Once the reaction starts, the mantle should be removed immediately as the reaction is exothermic.[13][14]

-

Place the flask in an ultrasonic bath for a few minutes.[10]

-

-

Reagent Addition: Once the reaction is initiated and self-sustaining a gentle reflux, add the remainder of the bromobenzene solution dropwise from the funnel at a rate that maintains a steady, but controlled, reflux. This addition typically takes 30-45 minutes.[4] Too rapid addition can lead to the formation of biphenyl (B1667301) as a major byproduct.[4]

-

Completion: After the addition is complete, rinse the dropping funnel with an additional 10-15 mL of anhydrous diethyl ether and add this to the reaction flask.[4] Gently reflux the mixture using a heating mantle for an additional 15-30 minutes to ensure all the magnesium has reacted.[4][8]

-

Final Product: The resulting solution of phenylmagnesium bromide will be cloudy and grey or brownish in appearance.[4][8] Most of the metallic magnesium should be consumed. The reagent should be cooled to room temperature and used immediately for subsequent reactions, as it deteriorates upon standing.[8]

Caption: A generalized workflow for the synthesis of Phenylmagnesium Bromide.

Side Reactions and Troubleshooting

The most common issues in Grignard synthesis are the failure of initiation and the formation of byproducts due to unwanted side reactions.

-

Wurtz Coupling: Phenylmagnesium bromide can react with unreacted bromobenzene to form biphenyl (C₁₂H₁₀). This is minimized by slow, controlled addition of the bromobenzene solution.[4]

-

Reaction with Water/Protons: Grignard reagents are extremely strong bases and will be quenched by any source of protons, including water, alcohols, or acidic functional groups, to produce benzene. This underscores the critical need for anhydrous conditions.[1][3][5]

-

Oxidation: Exposure to oxygen can lead to the formation of phenoxymagnesium bromide, which upon hydrolysis yields phenol. Maintaining an inert atmosphere can mitigate this.

Caption: Common side reactions in the synthesis of Phenylmagnesium Bromide.

Quantitative Analysis

As Grignard reagents are typically used in situ, determining the exact yield can be challenging. However, the concentration of the prepared solution must be determined before its use in subsequent stoichiometric reactions. The most common method is titration.

Titration Protocol (Example)

-

Accurately weigh ~0.2 g of menthol (B31143) into a dry flask and dissolve it in ~5 mL of anhydrous THF.

-

Add a few drops of a suitable indicator, such as 1,10-phenanthroline.

-

Titrate the menthol solution with the freshly prepared phenylmagnesium bromide solution until a persistent color change is observed.[6]

-

The concentration can be calculated based on the volume of Grignard reagent required to react with the known amount of menthol.

Safety and Handling

-

Diethyl Ether: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, far from ignition sources.[5]

-

Bromobenzene: Bromobenzene is toxic and an irritant. Avoid inhalation and skin contact.

-

Exothermic Reaction: The formation of the Grignard reagent is highly exothermic. The reaction can become vigorous if the bromobenzene is added too quickly. An ice bath should be kept on hand to moderate the reaction if necessary.[14]

-

Quenching: Unreacted magnesium and the Grignard reagent itself react violently with water.[2] Any quenching procedures must be performed slowly and with caution, typically by adding the reaction mixture to ice-cold dilute acid.[4][15]

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Phenylmagnesium_bromide [chemeurope.com]

- 3. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 4. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 5. cerritos.edu [cerritos.edu]

- 6. rroij.com [rroij.com]

- 7. m.youtube.com [m.youtube.com]

- 8. prepchem.com [prepchem.com]

- 9. d.web.umkc.edu [d.web.umkc.edu]

- 10. mason.gmu.edu [mason.gmu.edu]

- 11. odp.library.tamu.edu [odp.library.tamu.edu]

- 12. youtube.com [youtube.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. chem.libretexts.org [chem.libretexts.org]

The Genesis of a Reagent: An In-depth Technical Guide to the Mechanism of Grignard Reagent Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reagent, an organomagnesium halide, is an indispensable tool in the arsenal (B13267) of synthetic chemists, enabling the formation of carbon-carbon bonds with remarkable efficiency. Since its discovery by Victor Grignard in 1900, which was recognized with the Nobel Prize in Chemistry in 1912, its application in academic and industrial research, particularly in drug development, has been profound.[1] Despite its widespread use, the mechanism underpinning its formation from an organic halide and magnesium metal remains a subject of intricate study and debate. This technical guide provides a comprehensive exploration of the core mechanisms of Grignard reagent formation, focusing on the prevailing theories, experimental evidence, and quantitative data. It is designed to offer researchers, scientists, and drug development professionals a deep understanding of this fundamental reaction, aiding in the optimization of existing synthetic routes and the design of novel molecular entities.

The Prevailing Mechanistic Theories

The formation of a Grignard reagent (R-MgX) is a heterogeneous reaction that occurs on the surface of the magnesium metal.[2] The overall stoichiometry is deceptively simple:

R-X + Mg → R-MgX

However, the journey from reactants to the final organometallic species involves a series of complex steps. The central debate in the mechanism revolves around the nature of the key intermediates and the electron transfer processes. Two primary mechanisms are widely discussed: the Single-Electron Transfer (SET) mechanism and a concerted or near-concerted pathway.

The Single-Electron Transfer (SET) Mechanism

The most widely accepted model for Grignard reagent formation is the Single-Electron Transfer (SET) mechanism.[2][3] This theory posits that the reaction is initiated by the transfer of a single electron from the magnesium surface to the organic halide. This process generates a radical anion, which then rapidly dissociates into an alkyl or aryl radical and a halide ion. A second electron transfer from the magnesium to the organic radical subsequently forms the carbanionic portion of the Grignard reagent.

The key steps of the SET mechanism are:

-

Initial Electron Transfer: An electron is transferred from the magnesium metal to the antibonding orbital (σ*) of the carbon-halogen bond of the organic halide (R-X). Mg(s) + R-X → Mg⁺•(s) + [R-X]⁻•

-

Dissociation of the Radical Anion: The unstable radical anion [R-X]⁻• rapidly fragments into an organic radical (R•) and a halide anion (X⁻). [R-X]⁻• → R• + X⁻

-

Second Electron Transfer or Radical Recombination: The organic radical formed near the magnesium surface can then either accept a second electron from the magnesium to form a carbanion, which then combines with the magnesium cation and halide, or it can directly recombine with the magnesium radical cation on the surface. R• + Mg⁺•(s) → R-Mg⁺(s) R-Mg⁺(s) + X⁻ → R-MgX

This mechanism is supported by a wealth of experimental evidence, including the observation of radical coupling byproducts (e.g., R-R), racemization when using chiral alkyl halides, and the trapping of radical intermediates.[4][5]

The Role of the Magnesium Surface

The reaction is critically dependent on the state of the magnesium surface. A passivating layer of magnesium oxide (MgO) and magnesium hydroxide (B78521) (Mg(OH)₂) typically coats commercially available magnesium, which inhibits the reaction.[6][7][8] Activation of the magnesium surface is therefore crucial for the reaction to initiate. This is often achieved mechanically by crushing or stirring the magnesium turnings, or chemically using activating agents like iodine, 1,2-dibromoethane (B42909), or a small amount of pre-formed Grignard reagent.[7][9]

Studies have shown that the reaction initiates at specific active sites on the magnesium surface, such as crystal defects or areas where the oxide layer is disrupted.[10] The reaction then propagates from these initial sites.

Quantitative Data on Grignard Reagent Formation

The efficiency of Grignard reagent formation is influenced by several factors, including the nature of the organic halide, the solvent, temperature, and the method of magnesium activation. The following tables summarize key quantitative data gathered from various studies.

| Organic Halide | Reactivity | C-X Bond Dissociation Energy (kJ/mol) | Typical Yield Range (%) | Notes |

| Alkyl Iodide (R-I) | Very High | ~228 | 85-95% | Most reactive due to the weakest C-X bond. Reactions are often fast but can be prone to side reactions like Wurtz coupling.[5][11][12] |

| Alkyl Bromide (R-Br) | High | ~285 | 70-90% | The most commonly used halides for Grignard synthesis, offering a good balance of reactivity and stability.[11][13] |

| Alkyl Chloride (R-Cl) | Moderate | ~340 | 50-80% | Less reactive, often requiring higher temperatures, longer initiation times, or more rigorous magnesium activation.[11][12] |

| Alkyl Fluoride (R-F) | Very Low | ~452 | <10% | Generally unreactive and not suitable for Grignard reagent formation under standard conditions due to the very strong C-F bond.[5] |

| Table 1: Reactivity and Typical Yields of Grignard Reagents from Different Alkyl Halides.[5][11][12][13] |

| Solvent | Boiling Point (°C) | Dielectric Constant | Peroxide Formation | Typical Reaction Yield |

| Diethyl Ether | 34.6 | 4.3 | High | Good to Excellent |

| Tetrahydrofuran (THF) | 66 | 7.5 | High | Excellent |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 6.2 | Low | Good to Excellent |

| Cyclopentyl methyl ether (CPME) | 106 | 4.7 | Low | Moderate to Good |

| Di-n-butyl ether | 142 | 3.1 | High | Moderate |

| Table 2: Comparison of Common Solvents for Grignard Reagent Preparation.[14] |

Experimental Protocols

Detailed and meticulous experimental procedures are critical for the successful and safe synthesis of Grignard reagents. The following sections provide an overview of key experimental methodologies.

General Protocol for Grignard Reagent Preparation

-

Apparatus Setup: All glassware (a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet) must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen to exclude atmospheric moisture.

-

Magnesium Activation: Place magnesium turnings in the flask. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming until the color of the iodine disappears or bubbles of ethylene (B1197577) are observed.[7]

-

Initiation: Add a small portion of the organic halide (dissolved in an anhydrous ethereal solvent like diethyl ether or THF) to the magnesium suspension. The reaction is typically initiated by gentle warming, and signs of reaction include bubbling and the appearance of a cloudy, grayish solution.

-

Addition of Organic Halide: Once the reaction has initiated, add the remaining organic halide solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the reaction mixture is typically stirred at room temperature or refluxed for a period to ensure complete consumption of the magnesium. The resulting Grignard reagent is a grayish, often cloudy solution and is generally used in situ for subsequent reactions.

In-situ Monitoring by Infrared Spectroscopy

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) tool for monitoring the formation of Grignard reagents in real-time.[3][15][16]

-

Setup: An FTIR probe is inserted directly into the reaction vessel.

-

Monitoring: The concentration of the organic halide reactant and the formation of the Grignard reagent can be tracked by monitoring the disappearance of a characteristic vibrational band of the C-X bond and the appearance of new bands associated with the C-Mg bond and the coordinated ether solvent.[17]

-

Safety and Control: This technique allows for the precise determination of the reaction initiation, rate of formation, and endpoint. It is particularly valuable for ensuring safe scale-up by preventing the accumulation of unreacted and highly reactive organic halide.[15]

Calorimetric Studies

Reaction calorimetry is employed to determine the thermodynamic and kinetic parameters of Grignard reagent formation.[18][19][20]

-

Setup: The reaction is carried out in a reaction calorimeter, a device that measures the heat evolved or absorbed during a chemical reaction.

-

Measurement: The heat flow is monitored throughout the reaction, providing data on the total heat of reaction (enthalpy) and the rate of heat evolution.

-

Data Analysis: This data can be used to calculate the molar reaction enthalpy and to model the reaction kinetics, which is crucial for assessing the thermal hazards associated with the process, especially during industrial scale-up.[19]

Radical Trapping Experiments

To provide evidence for the involvement of radical intermediates in the SET mechanism, radical trapping agents are used. 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is a stable free radical commonly used for this purpose.[9][21][22]

-

Procedure: The Grignard reagent formation is carried out in the presence of a stoichiometric amount of TEMPO.

-

Trapping: If alkyl or aryl radicals are formed, they will be "trapped" by TEMPO to form a stable alkoxyamine adduct.

-

Analysis: The reaction mixture is then analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the trapped adduct, providing direct evidence for the presence of radical intermediates.[21]

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz (DOT language) help to visualize the complex relationships in the Grignard formation mechanism and the experimental workflow.

Conclusion

The formation of the Grignard reagent, while a staple of organic synthesis, is a mechanistically rich and complex process. The Single-Electron Transfer (SET) mechanism, occurring on the surface of the magnesium metal, provides a robust framework for understanding the reaction, supported by a wide array of experimental evidence. For researchers, scientists, and drug development professionals, a thorough grasp of this mechanism, coupled with an appreciation for the critical experimental parameters, is paramount. The ability to control the reaction's initiation, monitor its progress, and understand the factors influencing its yield and selectivity is essential for the reliable and scalable synthesis of molecules that drive innovation in medicine and materials science. The continued investigation into the nuances of this century-old reaction promises to yield even greater control and efficiency in the years to come.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adichemistry.com [adichemistry.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 13. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents [publica.fraunhofer.de]

- 17. scribd.com [scribd.com]

- 18. hzdr.de [hzdr.de]

- 19. researchgate.net [researchgate.net]

- 20. web.colby.edu [web.colby.edu]

- 21. New Approach to the Detection of Short-Lived Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

Phenylmagnesium Bromide: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmagnesium bromide (C₆H₅MgBr) is a cornerstone organometallic compound, widely recognized as a Grignard reagent.[1][2] Since its discovery by Victor Grignard, it has become an indispensable tool in organic synthesis, enabling the formation of carbon-carbon bonds with a wide variety of electrophiles.[3][4] This technical guide provides an in-depth exploration of the chemical properties and reactivity of phenylmagnesium bromide, complete with experimental protocols and mechanistic diagrams to support advanced research and development in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

Phenylmagnesium bromide is commercially available as a solution, typically in diethyl ether or tetrahydrofuran (B95107) (THF), and appears as a colorless to light brown liquid.[1][5] It is highly sensitive to air and moisture, necessitating handling under inert and anhydrous conditions.[2][5][6] The solid, crystalline form is rarely isolated.[3]

Table 1: Physical and Chemical Properties of Phenylmagnesium Bromide

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅MgBr | [1][2] |

| Molar Mass | 181.31 g/mol | [1][2][7] |

| Appearance | Colorless crystals (solid), Yellow to brown liquid (solution) | [1][5] |

| Density | 1.14 g/cm³ (crystalline), 1.134 g/mL at 25 °C (solution) | [1][2][3][5] |

| Melting Point | 150–160 °C (with decomposition) | [3][5] |

| Boiling Point | 78.8 °C at 760 mmHg (diethyl ether solution) | [5] |

| Flash Point | -40 °F (diethyl ether solution) | [5] |

| Solubility | Reacts with water. Miscible with diethyl ether and THF. | [1][5] |

| pKa of Conjugate Acid (Benzene) | ~45 | [1][3] |

Reactivity and Synthetic Applications

Phenylmagnesium bromide is a potent nucleophile and a strong base, making it a versatile reagent in organic synthesis.[1][2][3] The polarity of the carbon-magnesium bond renders the phenyl group nucleophilic, enabling it to attack a wide range of electrophilic centers.[4]

Reactions with Carbonyl Compounds

The reaction of phenylmagnesium bromide with aldehydes and ketones is a fundamental method for the synthesis of secondary and tertiary alcohols, respectively.[4] The reaction proceeds via nucleophilic addition to the carbonyl carbon, forming a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup.[2]

Table 2: Reactivity of Phenylmagnesium Bromide with Carbonyls

| Substrate | Product Type | General Reaction |

| Aldehyde | Secondary Alcohol | R-CHO + C₆H₅MgBr → R-CH(OH)-C₆H₅ |

| Ketone | Tertiary Alcohol | R₂C=O + C₆H₅MgBr → R₂C(OH)-C₆H₅ |

| Ester | Tertiary Alcohol | R-COOR' + 2 C₆H₅MgBr → R-C(OH)(C₆H₅)₂ |

| Carbon Dioxide | Carboxylic Acid | CO₂ + C₆H₅MgBr → C₆H₅COOH |

dot

Caption: Reaction of Phenylmagnesium Bromide with a Ketone.

Reactions with Esters

With esters, phenylmagnesium bromide typically adds twice to the carbonyl group.[8][9] The initial nucleophilic acyl substitution forms a ketone intermediate, which is more reactive than the starting ester and rapidly undergoes a second nucleophilic addition to yield a tertiary alcohol after workup.[8]

Reactions with Epoxides

Phenylmagnesium bromide reacts with epoxides in an Sₙ2-type ring-opening reaction.[10] The nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide, leading to the formation of an alcohol after acidic workup.[10][11] This reaction is a valuable method for the formation of β-phenylethyl alcohols.

dot

Caption: Phenylmagnesium Bromide Reaction with an Epoxide.

Reactions with Nitriles

The reaction of phenylmagnesium bromide with nitriles provides a route to ketones. The Grignard reagent adds to the carbon-nitrogen triple bond to form a magnesium imine salt intermediate. Subsequent hydrolysis of this intermediate furnishes the corresponding ketone.[12][13]

Cross-Coupling Reactions

Phenylmagnesium bromide is a key reagent in various transition-metal-catalyzed cross-coupling reactions, such as the Kumada coupling.[14][15] These reactions enable the formation of biaryl compounds by coupling the phenyl group of the Grignard reagent with an aryl halide in the presence of a nickel or palladium catalyst.[16][17]

Experimental Protocols

Preparation of Phenylmagnesium Bromide

Objective: To synthesize phenylmagnesium bromide from bromobenzene (B47551) and magnesium metal.[6]

Materials:

-

Magnesium turnings (3.9 g, 0.16 mol)[6]

-

Anhydrous diethyl ether (75 mL)[6]

-

Bromobenzene (17.7 mL, 0.17 mol)[6]

-

Iodine crystal (small)[6]

Apparatus:

-

A dry 250 mL two-necked round-bottom flask[6]

-

Reflux condenser with a calcium chloride drying tube[6]

-

Dropping funnel[6]

Procedure:

-

Place the magnesium turnings in the round-bottom flask and assemble the apparatus, ensuring all glassware is scrupulously dry.[6]

-

Add a mixture of 15 mL of anhydrous diethyl ether and 17.7 mL of bromobenzene to the dropping funnel.[6]

-

Add approximately 15 mL of the ether-bromobenzene mixture to the magnesium turnings.[6]

-

If the reaction does not initiate, add a small crystal of iodine. The start of the reaction is indicated by the disappearance of the iodine color, cloudiness of the solution, and gentle boiling.[6]

-

Once the reaction has started, add the remaining ether-bromobenzene mixture dropwise from the dropping funnel at a rate that maintains a gentle reflux.[18]

-

After the addition is complete, reflux the mixture gently for an additional 30 minutes to ensure the reaction goes to completion.[6] The resulting dark, cloudy solution is the phenylmagnesium bromide reagent and should be used promptly.[6]

dot

Caption: Workflow for Phenylmagnesium Bromide Synthesis.

Reaction of Phenylmagnesium Bromide with Benzophenone (B1666685)

Objective: To synthesize triphenylmethanol (B194598) via the reaction of phenylmagnesium bromide with benzophenone.[18]

Materials:

-

Benzophenone (2.00 g, ~11.0 mmol)[18]

-

Anhydrous diethyl ether (15 mL)[18]

-

Phenylmagnesium bromide solution (15 mL of a 1M solution in THF)[18]

-

Aqueous HCl[19]

Apparatus:

-

A dry 100 mL round-bottom flask with a stir bar[18]

-

Claisen adapter[18]

-

Condenser[18]

-

Separatory funnel[18]

Procedure:

-

Dissolve the benzophenone in anhydrous diethyl ether in the round-bottom flask.[18]

-

Assemble the Claisen adapter, condenser, and separatory funnel containing the phenylmagnesium bromide solution.[18]

-

Add the phenylmagnesium bromide solution dropwise to the stirred benzophenone solution.[18]

-

After the addition is complete, stir the reaction mixture for an additional 15-30 minutes.

-

Perform an acidic workup by slowly adding aqueous HCl to the reaction mixture to protonate the alkoxide and dissolve the magnesium salts.[19]

-

The triphenylmethanol product can then be isolated by extraction and purified by recrystallization.

Conclusion

Phenylmagnesium bromide remains a vital reagent in the arsenal (B13267) of synthetic chemists. Its predictable reactivity, coupled with its commercial availability, ensures its continued use in the synthesis of a diverse array of organic molecules, from simple alcohols to complex pharmaceutical intermediates. A thorough understanding of its properties, reactivity, and handling requirements is paramount for its safe and effective application in the laboratory.

References

- 1. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 2. Phenylmagnesium Bromide|Grignard Reagent [benchchem.com]

- 3. webqc.org [webqc.org]

- 4. nbinno.com [nbinno.com]

- 5. lookchem.com [lookchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Phenylmagnesium bromide | C6H5BrMg | CID 66852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. www1.udel.edu [www1.udel.edu]

- 9. homework.study.com [homework.study.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. Identify product (B) in the following reaction: Phenylmagnesium bromide .. [askfilo.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 19. cerritos.edu [cerritos.edu]

Structure and Bonding in Phenylmagnesium Bromide Etherate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structure and bonding of phenylmagnesium bromide etherate, a Grignard reagent of fundamental importance in organic and organometallic chemistry. Understanding its structural characteristics is crucial for predicting its reactivity and optimizing its application in synthetic methodologies, including the development of novel pharmaceutical compounds.

Molecular Structure and Bonding

Phenylmagnesium bromide, in the presence of diethyl ether, does not exist as a simple monomeric species. Instead, it forms a well-defined coordination complex, phenylmagnesium bromide bis(diethyl etherate), with the chemical formula PhMgBr(O(C₂H₅)₂)₂. In this complex, the magnesium atom is the central coordinating species.

The geometry around the magnesium center is tetrahedral, satisfying the octet rule.[1] The magnesium atom is covalently bonded to the phenyl group's ipso-carbon and the bromine atom. Additionally, it is coordinated by two lone pairs of electrons from the oxygen atoms of two diethyl ether molecules. These ether molecules act as Lewis bases, donating electron density to the Lewis acidic magnesium center, thereby stabilizing the complex.

Visualization of the Molecular Structure

The following diagram illustrates the tetrahedral coordination environment of the magnesium atom in phenylmagnesium bromide bis(diethyl etherate).

Quantitative Structural Data

The precise bond lengths and angles of phenylmagnesium bromide bis(diethyl etherate) have been determined by single-crystal X-ray diffraction. The seminal work by Stucky and Rundle in 1964 provided the foundational crystallographic data for this complex.[2] It is important to note that the quality of the data for the carbon atoms of the ether ligands was reported to be relatively low in this early study.[2]

The following tables summarize the key bond lengths and angles.

| Bond | Bond Length (pm) |

| Mg–C (Phenyl) | 220 |

| Mg–Br | 244 |

| Mg–O (Ether) | 201, 206 |

Table 1: Key Bond Lengths in Phenylmagnesium Bromide Bis(diethyl etherate)[1]

| Angle | Angle (°) |

| C(Phenyl)–Mg–Br | ~115-125 |

| C(Phenyl)–Mg–O | ~105-115 |

| Br–Mg–O | ~100-110 |

| O–Mg–O | ~90-100 |

The Schlenk Equilibrium in Solution

In ethereal solutions, Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium.[3] This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium dihalide. For phenylmagnesium bromide, the equilibrium can be represented as follows:

2 PhMgBr ⇌ Ph₂Mg + MgBr₂

The position of this equilibrium is influenced by several factors, including the solvent, the concentration, and the temperature. In diethyl ether, the equilibrium generally favors the mixed Grignard reagent, PhMgBr.[3] However, the presence of both diphenylmagnesium (B1604861) and magnesium bromide in solution can influence the reactivity of the Grignard reagent.

Visualization of the Schlenk Equilibrium

The following diagram illustrates the dynamic relationship between the species involved in the Schlenk equilibrium.

Experimental Protocols

Synthesis of Phenylmagnesium Bromide Etherate

This protocol describes the laboratory-scale synthesis of phenylmagnesium bromide in diethyl ether. Caution: This reaction is highly exothermic and moisture-sensitive. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Magnesium turnings

-

Bromobenzene (B47551), anhydrous

-

Diethyl ether, anhydrous

-

Iodine crystal (as initiator)

-

Round-bottom flask, three-necked

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (N₂ or Ar)

-

Heating mantle

Procedure:

-

Assemble the reaction apparatus, ensuring all glassware is flame-dried or oven-dried and cooled under a stream of inert gas.

-

Place the magnesium turnings in the round-bottom flask.

-

In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium turnings.

-

If the reaction does not initiate spontaneously (indicated by cloudiness and gentle refluxing), add a small crystal of iodine.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture and reflux gently with heating if necessary, until most of the magnesium has been consumed.

-

The resulting dark, cloudy solution is the phenylmagnesium bromide Grignard reagent and should be used immediately for subsequent reactions or for crystallization.

Single-Crystal X-ray Diffraction of Phenylmagnesium Bromide Etherate

This protocol outlines the general steps for obtaining single crystals and performing X-ray diffraction analysis on an air- and moisture-sensitive compound like phenylmagnesium bromide etherate.

Materials and Equipment:

-

Concentrated solution of phenylmagnesium bromide in diethyl ether

-

Crystallization vessel (e.g., Schlenk tube or small vial)

-

Inert atmosphere glovebox or Schlenk line

-

Cryoprotectant oil (e.g., Paratone-N)

-

Cryo-loop

-

Single-crystal X-ray diffractometer equipped with a low-temperature device

Procedure:

Crystal Growth (inside a glovebox or under inert atmosphere):

-

Prepare a concentrated solution of phenylmagnesium bromide in anhydrous diethyl ether.

-

Filter the solution to remove any unreacted magnesium or impurities.

-

Slowly cool the solution or allow for slow evaporation of the solvent in a sealed or partially sealed vessel. Suitable crystals may form over several hours to days.

Crystal Mounting and Data Collection:

-

Once suitable crystals have formed, select a well-defined single crystal under a microscope within the inert atmosphere of a glovebox.

-

Coat the selected crystal with a cryoprotectant oil to prevent decomposition upon exposure to air.[4]

-

Mount the crystal on a cryo-loop.

-

Quickly transfer the mounted crystal to the goniometer head of the X-ray diffractometer, which is maintained under a stream of cold, dry nitrogen gas (typically around 100-150 K).[4]

-

Center the crystal in the X-ray beam.

-

Perform the X-ray diffraction experiment to collect a complete dataset of diffraction intensities.

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and other crystallographic parameters.

This technical guide provides a foundational understanding of the structural and bonding characteristics of phenylmagnesium bromide etherate, supported by quantitative data and detailed experimental methodologies. This information is intended to aid researchers in the rational design and execution of chemical syntheses involving this important Grignard reagent.

References

Solubility of Phenylmagnesium Bromide: A Comparative Analysis in THF vs. Diethyl Ether

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of phenylmagnesium bromide, a crucial Grignard reagent, in two commonly used ethereal solvents: tetrahydrofuran (B95107) (THF) and diethyl ether. A significant difference in solubility is observed, with phenylmagnesium bromide being considerably more soluble in diethyl ether than in THF. This document elucidates the underlying chemical principles governing this phenomenon, including the nature of solvent-reagent interactions and the influence of the Schlenk equilibrium. Detailed experimental protocols for the preparation, handling, and solubility determination of this air- and moisture-sensitive compound are provided, alongside quantitative data and visual representations of the chemical structures and equilibria involved. This guide is intended to equip researchers with the fundamental knowledge required for the effective and safe utilization of phenylmagnesium bromide in synthetic applications.

Introduction

Phenylmagnesium bromide (PhMgBr) is a cornerstone organometallic reagent in organic synthesis, enabling the formation of carbon-carbon bonds through its nucleophilic phenyl anion equivalent. The choice of solvent is paramount in Grignard reactions, as it not only influences the solubility of the reagent but also its reactivity and the stability of the resulting organomagnesium species. Tetrahydrofuran (THF) and diethyl ether are the most prevalent solvents for the preparation and use of phenylmagnesium bromide. While both are effective, they impart distinct properties to the Grignard solution, most notably a significant difference in the solubility of the reagent. Understanding the factors that dictate this solubility is critical for optimizing reaction conditions, ensuring reproducibility, and maximizing yields in synthetic protocols.

Quantitative Solubility Data

The solubility of phenylmagnesium bromide in tetrahydrofuran and diethyl ether has been determined empirically. The following table summarizes the approximate molar concentrations of saturated solutions at room temperature.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Dielectric Constant (ε) | Solubility of PhMgBr (mol/L) |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 7.5 | ~1.0 |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 34.6 | 4.3 | ~3.0 |

Physicochemical Principles Governing Solubility

The disparity in the solubility of phenylmagnesium bromide in THF and diethyl ether can be attributed to a combination of factors, primarily the nature of the solvent-magnesium coordination and the position of the Schlenk equilibrium.

Solvent-Magnesium Coordination

In solution, the magnesium center of the Grignard reagent is coordinated by solvent molecules, which act as Lewis bases. This solvation is crucial for stabilizing the organomagnesium species and preventing its aggregation and precipitation. Both THF and diethyl ether are ethers and thus possess oxygen atoms with lone pairs of electrons that can coordinate to the electron-deficient magnesium atom.

However, the structure and electronic properties of THF and diethyl ether lead to different solvation strengths. THF is a cyclic ether, and its oxygen atom is sterically more accessible for coordination compared to the oxygen in diethyl ether, which is flanked by two flexible ethyl groups. Furthermore, THF is a more polar solvent than diethyl ether, as indicated by its higher dielectric constant. This enhanced polarity and the chelating-like effect of its cyclic structure allow THF to form a more stable and tightly bound solvate with the magnesium ion.

In contrast, while diethyl ether effectively solvates the magnesium center, the coordination is generally considered to be weaker than that of THF.

The Schlenk Equilibrium

Grignard reagents in solution exist in a dynamic equilibrium known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂).

The position of this equilibrium is significantly influenced by the coordinating ability of the solvent. A strongly coordinating solvent like THF will preferentially solvate the magnesium dihalide (MgBr₂ in this case), shifting the equilibrium to the right. While this enhances the concentration of the diphenylmagnesium (B1604861) species, the resulting magnesium bromide-THF complex can be less soluble, potentially leading to precipitation and an overall lower concentration of the Grignard reagent in solution.

Conversely, in a less strongly coordinating solvent like diethyl ether, the equilibrium lies further to the left, favoring the monomeric phenylmagnesium bromide species. The solvated PhMgBr and the other species in the equilibrium mixture remain more soluble in diethyl ether, allowing for a higher overall concentration of the Grignard reagent.

Experimental Protocols

The handling and analysis of phenylmagnesium bromide require stringent anhydrous and anaerobic conditions due to its high reactivity towards water and oxygen. The following protocols outline the preparation of the Grignard reagent and a method for determining its solubility. All manipulations should be performed using Schlenk techniques or within an inert atmosphere glovebox.

Preparation of Phenylmagnesium Bromide Solution

Materials:

-

Magnesium turnings

-

Bromobenzene (B47551) (anhydrous)

-

Anhydrous diethyl ether or tetrahydrofuran

-

Iodine crystal (as initiator)

-

Schlenk flask and other appropriate oven-dried glassware

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Assemble the Schlenk apparatus (three-necked flask equipped with a reflux condenser, dropping funnel, and an inert gas inlet) and flame-dry all glassware under vacuum, then cool under a positive pressure of inert gas.

-

Place the magnesium turnings in the reaction flask.

-

Add a single crystal of iodine to the magnesium.

-

In the dropping funnel, prepare a solution of bromobenzene in the desired anhydrous solvent (diethyl ether or THF).

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

-

Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the majority of the magnesium has been consumed. The solution will appear as a cloudy grey or brown mixture.

Determination of Phenylmagnesium Bromide Solubility (Gravimetric Method)

This protocol describes a method to determine the solubility of phenylmagnesium bromide by creating a saturated solution and then quantifying the amount of dissolved solid in a known volume of the supernatant.

Materials:

-

Previously prepared solid phenylmagnesium bromide (or prepare in situ and remove excess magnesium)

-

Anhydrous diethyl ether or tetrahydrofuran

-

Schlenk filter stick

-

Pre-weighed, oven-dried Schlenk tube

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Inside a glovebox or under a positive pressure of inert gas, add an excess of solid phenylmagnesium bromide to a known volume of the desired anhydrous solvent (THF or diethyl ether) in a Schlenk flask.

-

Seal the flask and stir the suspension at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Allow the solid to settle completely.

-

Carefully transfer a known volume of the clear supernatant to a pre-weighed Schlenk tube using a Schlenk filter stick to avoid transferring any solid particles.

-

Remove the solvent from the Schlenk tube under high vacuum.

-

Once the solid residue is completely dry, reweigh the Schlenk tube under an inert atmosphere.

-

The difference in weight corresponds to the mass of phenylmagnesium bromide dissolved in the known volume of the solvent. From this, the molar solubility can be calculated.

Titration of Phenylmagnesium Bromide Solution

To determine the exact concentration of a prepared Grignard solution, a titration is necessary. A common method involves titration against a standard solution of a proton source, with an indicator.

Materials:

-

Prepared phenylmagnesium bromide solution

-

Anhydrous toluene

-

Standardized solution of sec-butanol in xylene

-

1,10-Phenanthroline (B135089) (indicator)

-

Burette and other appropriate oven-dried glassware

Procedure:

-

In a glovebox or under inert atmosphere, accurately pipette a known volume of the Grignard solution into a flask containing a magnetic stir bar and anhydrous toluene.

-

Add a small amount of the 1,10-phenanthroline indicator. The solution will turn a distinct color.

-

Titrate the Grignard solution with the standardized sec-butanol solution until the color of the indicator disappears, indicating the endpoint.

-

The molarity of the phenylmagnesium bromide solution can be calculated based on the volume of the titrant used.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key chemical structures and equilibria discussed in this guide.

An In-Depth Technical Guide to the Schlenk Equilibrium of Phenylmagnesium Bromide Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Schlenk equilibrium in solutions of phenylmagnesium bromide (PhMgBr), a critical Grignard reagent in organic synthesis. The equilibrium, which dictates the actual composition of the Grignard solution, involves the disproportionation of PhMgBr into diphenylmagnesium (B1604861) (Ph₂Mg) and magnesium bromide (MgBr₂). Understanding and controlling this equilibrium is paramount for reaction reproducibility, yield optimization, and impurity profiling in research, process development, and manufacturing of active pharmaceutical ingredients (APIs). This document details the thermodynamics of the equilibrium, the influence of solvents, and presents established experimental protocols for its quantitative analysis.

Introduction to the Schlenk Equilibrium

The Grignard reagent, nominally represented as RMgX, exists in solution as a complex mixture of species in dynamic equilibrium. This chemical equilibrium, first described by Wilhelm Schlenk, is a disproportionation reaction where two molecules of the organomagnesium halide are converted into a dialkyl- or diarylmagnesium compound and a magnesium dihalide.[1] For phenylmagnesium bromide, the equilibrium is represented as:

2 PhMgBr ⇌ Ph₂Mg + MgBr₂

The position of this equilibrium is highly dependent on several factors, most notably the solvent, temperature, and concentration.[1] In coordinating solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), the magnesium species are solvated, which plays a crucial role in shifting the equilibrium.[1] Generally, the equilibrium in diethyl ether tends to favor the phenylmagnesium bromide species, while in the more strongly coordinating solvent THF, the equilibrium is shifted further towards the disproportionation products, diphenylmagnesium and magnesium bromide.[2][3]

This guide will delve into the quantitative aspects of this equilibrium and provide detailed methodologies for its characterization, enabling researchers to better understand and control their Grignard reactions.

Quantitative Data on the Schlenk Equilibrium

The thermodynamic parameters for the Schlenk equilibrium provide insight into the spontaneity and temperature dependence of the disproportionation. While extensive data for the parent phenylmagnesium bromide is sparse in readily available literature, studies on deuterated analogs offer valuable quantitative information.

For a solution of [3,5-D₂]phenylmagnesium bromide in THF, the thermodynamic parameters for the Schlenk-type equilibrium have been determined.[4]

Table 1: Thermodynamic Parameters for the Schlenk-type Equilibrium of [3,5-D₂]PhMgBr in THF [4]

| Parameter | Value | Units |

| ΔH | +13.3 | kJ/mol |

| ΔS | +56 | J/mol·K |

The positive enthalpy change (ΔH) indicates that the disproportionation is endothermic, meaning it consumes heat. The positive entropy change (ΔS) suggests that the products of the disproportionation (Ph₂Mg and MgBr₂) have a higher degree of disorder than the reactant (PhMgBr). At a given temperature, the Gibbs free energy change (ΔG = ΔH - TΔS) will determine the position of the equilibrium.

Table 2: Qualitative Effect of Solvent on the Schlenk Equilibrium of Phenylmagnesium Bromide

| Solvent | General Position of Equilibrium | Primary Species Present | Reference |

| Diethyl Ether (Et₂O) | Favors the left side (reactants) | Primarily PhMgBr | [1][5] |

| Tetrahydrofuran (THF) | Shifted to the right (products) | Significant amounts of Ph₂Mg and MgBr₂ | [2][3] |

| Toluene (with catalytic ether) | Disproportionation with precipitation of MgBr₂-rich solids | Solution enriched in Ph₂Mg | [2] |

Experimental Protocols for a Quantitative Analysis

Accurate determination of the concentrations of PhMgBr, Ph₂Mg, and MgBr₂ in solution is crucial for understanding and controlling the Schlenk equilibrium. Two common methods for this quantitative analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and Gilman's double titration.

Quantitative ¹H NMR Spectroscopy

Quantitative ¹H NMR (qNMR) is a powerful non-destructive technique to determine the relative concentrations of the different phenyl species in a Grignard solution. The method relies on the integration of characteristic proton signals of the phenyl groups in PhMgBr and Ph₂Mg.

Methodology:

-

Sample Preparation (under inert atmosphere):

-

In a glovebox or using Schlenk line techniques, carefully transfer a known volume (e.g., 0.5 mL) of the phenylmagnesium bromide solution into a dry NMR tube.

-

Add a known amount of a suitable internal standard that does not react with any of the species in solution. 1,3,5-trimethoxybenzene (B48636) is a possible candidate due to its simple singlet in a relatively clear region of the spectrum. The internal standard must be accurately weighed.

-

Add a deuterated, non-coordinating solvent like benzene-d₆ or toluene-d₈ to the NMR tube to provide a lock signal and bring the total volume to a level suitable for NMR analysis (typically ~0.6-0.7 mL).

-

Seal the NMR tube under an inert atmosphere.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum at a known, constant temperature. Temperature control is crucial as the Schlenk equilibrium is temperature-dependent.

-

Ensure a sufficient relaxation delay (d1) between scans (at least 5 times the longest T₁ of the signals of interest) to allow for full magnetization recovery, which is critical for accurate integration.[6] A typical d1 of 30-60 seconds is recommended for quantitative accuracy.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the signals corresponding to the phenyl protons of PhMgBr, Ph₂Mg, and the internal standard. The aromatic protons of PhMgBr and Ph₂Mg will have slightly different chemical shifts.

-

The concentration of each species can be calculated using the following formula: Concentration_x = (Integral_x / N_x) * (N_std / Integral_std) * (Mass_std / MW_std) / Volume_sample where:

-

Integral_x is the integral of the signal for species x (PhMgBr or Ph₂Mg).

-

N_x is the number of protons giving rise to the signal for species x.

-

Integral_std, N_std, Mass_std, and MW_std are the corresponding values for the internal standard.

-

Volume_sample is the initial volume of the Grignard solution.

-

-

Gilman's Double Titration Method

This classic wet chemical method allows for the determination of the total base concentration and the concentration of the Grignard reagent (RMgX), from which the concentrations of R₂Mg and MgX₂ can be inferred.

Methodology:

Part A: Total Base Titration

-

Under an inert atmosphere, accurately transfer a known volume (e.g., 2.0 mL) of the phenylmagnesium bromide solution into a flask.

-

Add an excess of distilled water to hydrolyze all magnesium-carbon bonds (PhMgBr and Ph₂Mg) to benzene (B151609) and magnesium hydroxides/bromides.

-

Add a few drops of a suitable indicator (e.g., phenolphthalein).

-

Titrate the resulting basic solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) until the endpoint is reached.

-

The total moles of base are equivalent to the moles of HCl used. This corresponds to the total concentration of phenyl groups attached to magnesium.

Part B: Titration of Non-RMgX Base

-

Under an inert atmosphere, accurately transfer another identical known volume (e.g., 2.0 mL) of the phenylmagnesium bromide solution into a separate flask.

-

Add a reagent that selectively reacts with the Grignard reagent (PhMgBr) but not with diphenylmagnesium (Ph₂Mg). A common method involves adding an excess of an alkyl halide like 1-iodobutane, followed by reaction with an excess of iodine. The PhMgBr reacts with iodine, while the Ph₂Mg does not under these conditions. A more direct approach involves reacting the Grignard solution with an excess of a reactive halide that undergoes coupling with PhMgBr.

-

After the selective reaction is complete, hydrolyze the remaining organomagnesium species (primarily Ph₂Mg) with distilled water.

-

Add a few drops of an indicator and titrate with the same standardized HCl solution.

-

The moles of HCl used in this titration correspond to the concentration of the base derived from Ph₂Mg.

Calculations:

-

From Part A, you obtain the total concentration of phenyl groups: [Ph]_total = [PhMgBr] + 2 * [Ph₂Mg].

-

From Part B, you obtain a value related to the concentration of [Ph₂Mg].

-

The concentration of [MgBr₂] can then be calculated based on the initial stoichiometry and the determined concentrations of PhMgBr and Ph₂Mg.

Visualization of Key Concepts

The Schlenk Equilibrium

Caption: The dynamic Schlenk equilibrium of phenylmagnesium bromide.

Experimental Workflow for Quantitative ¹H NMR Analysis

Caption: Workflow for quantitative ¹H NMR analysis of the Schlenk equilibrium.

Conclusion

The Schlenk equilibrium is a fundamental concept governing the solution-state behavior of phenylmagnesium bromide. The composition of a Grignard solution is not simply "PhMgBr" but a dynamic mixture of PhMgBr, Ph₂Mg, and MgBr₂. The position of this equilibrium is significantly influenced by the solvent, with THF promoting disproportionation to a greater extent than diethyl ether. For reproducible and optimized synthetic procedures, a quantitative understanding of the species present in solution is essential. The experimental protocols detailed in this guide, particularly quantitative ¹H NMR spectroscopy, provide robust methods for researchers to characterize their Grignard reagents and thereby gain greater control over their chemical reactions. This knowledge is invaluable for the development of safe, efficient, and scalable synthetic processes in the pharmaceutical and chemical industries.

References

The Dawn of a Reagent: A Technical History of Phenylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

The discovery of organomagnesium halides by François Auguste Victor Grignard at the turn of the 20th century marked a watershed moment in synthetic organic chemistry. Among the pantheon of these now-indispensable reagents, phenylmagnesium bromide (PhMgBr) stands as a quintessential example, a key that unlocked new pathways for the construction of complex molecular architectures. This technical guide delves into the discovery, historical development, and refined application of phenylmagnesium bromide, offering a comprehensive resource for professionals in the chemical sciences.

From In-Situ Curiosity to a Nobel-Winning Reagent: A Historical Overview

The story of phenylmagnesium bromide is intrinsically linked to the broader development of organomagnesium chemistry. The conceptual groundwork was laid by Philippe Barbier, Grignard's mentor, who in 1899 conducted reactions between organic halides, carbonyl compounds, and magnesium in a single pot.[1] This "Barbier reaction" demonstrated the potential of magnesium in carbon-carbon bond formation, though it often suffered from inconsistent yields and a lack of mechanistic understanding.[2]

Victor Grignard's pivotal contribution, detailed in his 1900 publication in Comptes rendus de l'Académie des Sciences and his 1901 doctoral thesis, was the development of a two-step process.[3][4] He first prepared the organomagnesium halide by reacting an organic halide with magnesium in anhydrous ether and then, in a separate step, introduced the carbonyl compound.[2] This seemingly simple modification allowed for greater control, reproducibility, and significantly higher yields, transforming a chemical curiosity into a robust synthetic methodology. This groundbreaking work earned Grignard the Nobel Prize in Chemistry in 1912, an honor he shared with Paul Sabatier.[5]

Initially, the nature of the Grignard reagent in solution was a subject of debate. It is now understood to exist in a complex equilibrium, known as the Schlenk equilibrium, involving the organomagnesium halide (RMgX), the diorganomagnesium species (R₂Mg), and magnesium dihalide (MgX₂).[5] The solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), plays a crucial role in stabilizing these species through coordination.[6]

The Synthesis of Phenylmagnesium Bromide: A Comparative Look

The fundamental procedure for synthesizing phenylmagnesium bromide has remained remarkably consistent over the past century, a testament to the robustness of Grignard's original methodology. However, refinements in technique, reagent quality, and analytical methods have led to improved yields and safety.

Quantitative Data Summary

| Parameter | Early 20th Century (circa 1900-1920) | Modern (Late 20th - 21st Century) |

| Starting Materials | Bromobenzene (B47551), Magnesium (turnings or ribbon), Diethyl Ether (anhydrous) | Bromobenzene (high purity), Magnesium (turnings, activated), Anhydrous Diethyl Ether or THF |

| Initiation | Often difficult, sometimes requiring mechanical agitation or the addition of a crystal of iodine.[7] | Iodine, 1,2-dibromoethane, or a small amount of pre-formed Grignard reagent are common activators.[8] |

| Reaction Conditions | Gentle reflux, often initiated by the heat of the reaction itself. | Controlled temperature, often with external cooling to manage exothermicity, under an inert atmosphere (N₂ or Ar).[9] |

| Typical Yields | Not consistently reported in early literature, but generally lower and more variable than modern methods. | Consistently high, often in the range of 91-94% or greater, as reported in resources like Organic Syntheses.[10] |

| Side Products | Biphenyl (from Wurtz-type coupling) and benzene (B151609) (from reaction with moisture) were common.[7][11] | Biphenyl and benzene are still potential side products, but their formation is minimized through the use of high-purity reagents, strictly anhydrous conditions, and controlled addition rates.[12] |

| Analytical Control | Primarily based on the outcome of subsequent reactions (e.g., yield of the alcohol product). Early methods for quantification were being developed. | Titration methods (e.g., with a standard solution of a secondary alcohol and an indicator) and spectroscopic techniques (NMR, IR) are used for accurate concentration determination. |

Experimental Protocols: Then and Now

The evolution of laboratory practice is clearly reflected in the comparison of historical and modern experimental protocols for the preparation of phenylmagnesium bromide.

Historical Experimental Protocol (Reconstructed from Early 20th-Century Accounts)

-

Apparatus: A simple flask fitted with a reflux condenser was the standard setup. The importance of excluding atmospheric moisture was recognized, often accomplished by attaching a calcium chloride drying tube to the top of the condenser.[13]

-

Reagents:

-

Magnesium turnings or ribbon.

-

Bromobenzene.

-

Anhydrous diethyl ether.

-

-

Procedure:

-

The magnesium metal was placed in the reaction flask.

-

A portion of the bromobenzene, dissolved in anhydrous diethyl ether, was added to the flask.

-

The reaction was often initiated by gentle warming or by the addition of a small crystal of iodine. The start of the reaction was indicated by the disappearance of the iodine color, the solution becoming cloudy, and the ether beginning to reflux.[7]

-

The remainder of the bromobenzene solution was then added at a rate that maintained a gentle reflux.

-

After the addition was complete and the magnesium had largely dissolved, the resulting gray-to-brown solution of phenylmagnesium bromide was used directly in the next step of the synthesis.[13]

-

Modern Experimental Protocol (Adapted from Organic Syntheses)[10][14]

-

Apparatus: A three-necked, round-bottomed flask equipped with a reflux condenser (topped with an inert gas inlet), a pressure-equalizing dropping funnel, and a mechanical or magnetic stirrer. All glassware is rigorously dried in an oven prior to assembly.

-

Reagents:

-

Magnesium turnings (activated, e.g., by stirring under nitrogen).

-

Bromobenzene (reagent grade, distilled from a drying agent).

-

Anhydrous diethyl ether or THF (distilled from sodium/benzophenone).

-

A small crystal of iodine or a few drops of 1,2-dibromoethane.

-

-

Procedure:

-

The magnesium turnings are placed in the reaction flask under a positive pressure of nitrogen or argon.

-

A small amount of the activating agent (iodine or 1,2-dibromoethane) is added.

-

A solution of bromobenzene in anhydrous ether or THF is placed in the dropping funnel.

-

A small portion of the bromobenzene solution is added to the magnesium. The reaction is initiated, often with gentle warming, as evidenced by a color change and gentle refluxing.

-

The remainder of the bromobenzene solution is added dropwise at a rate that maintains a controlled reflux. The reaction mixture is typically stirred vigorously throughout the addition.

-

After the addition is complete, the mixture is often refluxed for an additional period to ensure complete reaction of the magnesium.

-

The concentration of the resulting phenylmagnesium bromide solution is typically determined by titration before use.

-

Visualizing the Core Processes

To better understand the fundamental chemical transformations and experimental setups, the following diagrams are provided.

Caption: Formation of Phenylmagnesium Bromide.

References

- 1. nobelprize.org [nobelprize.org]

- 2. ias.ac.in [ias.ac.in]

- 3. The publication of the man who hated chemistry - operachem [operachem.com]

- 4. d-nb.info [d-nb.info]

- 5. Grignard reagents | Research Starters | EBSCO Research [ebsco.com]

- 6. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Grignard reagent - Wikipedia [en.wikipedia.org]

- 9. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

Phenylmagnesium Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Phenylmagnesium Bromide, a crucial Grignard reagent in organic synthesis. It covers its chemical identity, comprehensive safety data, and detailed experimental protocols for its application in common synthetic transformations.

Chemical Identification

| Identifier | Value |

| Chemical Name | Phenylmagnesium Bromide |

| CAS Number | 100-58-3[1][2][3][4][5][6] |

| Molecular Formula | C₆H₅BrMg[1][2][4] |

| Molar Mass | 181.31 g/mol [3][5][7] |

| Synonyms | Bromophenylmagnesium, PMB, (Bromomagnesio)benzene[2][3] |

Safety and Hazard Information

Phenylmagnesium bromide is a highly reactive and hazardous substance that requires strict safety protocols. It is typically supplied as a solution in solvents like diethyl ether or tetrahydrofuran (B95107) (THF).[3][8] The following sections detail its hazard classifications and necessary precautions.

GHS Hazard Classification

| Hazard Class | Category |

| Flammable Liquids | Category 2[9][10] |

| Skin Corrosion/Irritation | Category 1B[9][10] |

| Serious Eye Damage/Eye Irritation | Category 1[9][10] |

| Acute Oral Toxicity | Category 4[9][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system, Central nervous system)[9] |

| Corrosive to Metals | Category 1[9] |

GHS Pictograms and Signal Word

Pictograms:

Hazard and Precautionary Statements

| Type | Statement Code | Statement |

| Hazard | H225 | Highly flammable liquid and vapor.[3][7][10] |

| H314 | Causes severe skin burns and eye damage.[3][7][10][11] | |

| H302 | Harmful if swallowed.[6][10] | |

| H335 | May cause respiratory irritation.[5][10] | |

| H336 | May cause drowsiness or dizziness.[5][12] | |

| H351 | Suspected of causing cancer.[5][10] | |

| EUH014 | Reacts violently with water.[5] | |

| EUH019 | May form explosive peroxides.[10][13] | |

| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3][12][14] |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[3][10][11] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[10][11] | |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[10][11] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[10] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11] | |

| P403+P235 | Store in a well-ventilated place. Keep cool.[3][14] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[3][6][11] |

Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless crystals; commercially available as a yellow to brown liquid solution.[1][2][3][8] |

| Density | 1.134 g/mL at 25 °C[1][2][4] |

| Melting Point | 153-154 °C[1][2] |

| Flash Point | -17 °C to -40 °F (solution in THF or ether)[1][2][13] |

| Water Solubility | Reacts violently.[1][2][8] |

| Stability | Air and moisture sensitive.[1][2] May form explosive peroxides upon exposure to air.[8][13] |

Experimental Protocols

Phenylmagnesium bromide is a potent nucleophile and a strong base, making it a versatile reagent in organic synthesis.[3] All reactions must be conducted under anhydrous conditions using dry glassware and solvents, as the Grignard reagent reacts readily with protic sources like water.[9]

Synthesis of Benzoic Acid via Carbonation

This protocol outlines the reaction of phenylmagnesium bromide with carbon dioxide (dry ice) to produce benzoic acid.

Methodology:

-

Reaction Setup: In a fume hood, place approximately 5-10 grams of crushed dry ice into a 250 mL beaker.[9]

-

Grignard Addition: Slowly add about 15 mL of a 1 M phenylmagnesium bromide solution in THF to the beaker containing the dry ice. A vigorous reaction with bubbling will be observed as the Grignard reagent reacts with carbon dioxide.[9]

-

Reaction Completion: Allow the beaker to stand at room temperature until all the dry ice has sublimed and the frozen mass has melted, resulting in a viscous, brownish glassy product.[9]

-

Hydrolysis: Carefully hydrolyze the Grignard adduct by the slow addition of approximately 10 mL of 3 M HCl with stirring.[9]

-

Acidification and Isolation: Ensure the solution is acidic (pH ~1) by checking with pH paper, adding more HCl if necessary. Cool the acidic mixture in an ice bath to precipitate the benzoic acid. Collect the solid product by vacuum filtration and wash with ice-cold water.[9]

-

Drying: Dry the collected crystals in a drying oven.[9]

Caption: Workflow for the synthesis of benzoic acid.

Synthesis of Triphenylmethanol (B194598) from an Ester

This protocol details the reaction of phenylmagnesium bromide with an ester, such as methyl benzoate (B1203000) or benzophenone (B1666685), to form triphenylmethanol. Two equivalents of the Grignard reagent are required for the reaction with an ester.[1][13]

Methodology:

-

Reactant Preparation: Dissolve 2.00 g (~11.0 mmol) of benzophenone in 15 mL of anhydrous diethyl ether in a dry 100 mL round-bottom flask equipped with a stir bar.[9]

-

Apparatus Setup: Assemble the reaction apparatus under a dry atmosphere, including a Claisen adapter, a condenser, and a dropping funnel containing approximately 15 mL of 1 M phenylmagnesium bromide solution in THF.[9]

-

Grignard Addition: While stirring the benzophenone solution, add the phenylmagnesium bromide solution dropwise from the dropping funnel.[9]

-

Reaction Quenching: After the addition is complete, carefully pour the reaction mixture into a flask containing a mixture of approximately 50 mL of ice and 50 mL of 10% sulfuric acid to quench the reaction and dissolve any unreacted magnesium.[1]

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.[4]

-

Isolation and Purification: Decant the dried solution and evaporate the solvent to obtain the crude product. The crude triphenylmethanol can be purified by recrystallization from a suitable solvent like 2-propanol or by trituration with petroleum ether to remove the biphenyl (B1667301) byproduct.[6]

Caption: Workflow for the synthesis of triphenylmethanol.

Safe Handling and Storage

Handling:

-

Always handle phenylmagnesium bromide under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood or glove box.[9]

-

Use only non-sparking tools and explosion-proof equipment.[9]

-

Ground all equipment to prevent static discharge.[9]

-

Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, chemical-resistant gloves, and tightly sealed safety goggles or a face shield.[11]

-

Avoid contact with water, moisture, and air, as it reacts violently and can form explosive peroxides.[8][9]

Storage:

-

Store in a cool, dry, well-ventilated area away from sources of ignition.[13]

-

Keep containers tightly closed and under an inert gas.[12][13]

-

Containers should be dated upon opening and periodically tested for the presence of peroxides.[9][13]

-

Store in a flammables-area and corrosives area, away from water.[13]

References

- 1. amherst.edu [amherst.edu]

- 2. scribd.com [scribd.com]

- 3. cerritos.edu [cerritos.edu]

- 4. bohr.winthrop.edu [bohr.winthrop.edu]

- 5. tsijournals.com [tsijournals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. chemistry-online.com [chemistry-online.com]

- 9. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 10. mason.gmu.edu [mason.gmu.edu]

- 11. youtube.com [youtube.com]

- 12. askthenerd.com [askthenerd.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. unwisdom.org [unwisdom.org]

Spectroscopic Profile of Phenylmagnesium Bromide: A Technical Guide